molecular formula C20H17N3O3S B12167724 N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12167724
M. Wt: 379.4 g/mol
InChI Key: YQVDRZGKXXRQAR-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the pyrrole group: This step can be performed via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Attachment of the furan-2-ylmethyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Formation of the carboxamide: This is typically achieved by reacting the intermediate with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structure.

    Materials Science: Its structural properties could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It could be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide analogs: Compounds with slight modifications in the functional groups.

    Other thiazole derivatives: Compounds with different substituents on the thiazole ring.

Uniqueness

The unique combination of the furan, pyrrole, and thiazole rings in this compound sets it apart from other compounds. This structural diversity can lead to unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H17N3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H17N3O3S/c1-25-15-8-6-14(7-9-15)17-18(19(24)21-13-16-5-4-12-26-16)27-20(22-17)23-10-2-3-11-23/h2-12H,13H2,1H3,(H,21,24)

InChI Key

YQVDRZGKXXRQAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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